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Introduction
(3-Formyl-5-propoxyphenyl)boronic acid, with the CAS number 871125-80-3, is a

multifunctional organic compound that holds significant potential in the fields of medicinal

chemistry and materials science.[1] Its structure incorporates three key functional groups: a

boronic acid moiety, a formyl (aldehyde) group, and a propoxy group on a phenyl ring. This

unique combination makes it a versatile building block for the synthesis of complex molecules.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most

notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The

aldehyde functionality serves as a reactive handle for a variety of chemical transformations,

including reductive amination and oxidation, while the propoxy group modulates the

compound's lipophilicity and electronic properties.[1] This guide provides a comprehensive

overview of the known chemical properties, a general synthetic approach, and the potential

applications of (3-Formyl-5-propoxyphenyl)boronic acid.
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Currently, detailed experimental data for (3-Formyl-5-propoxyphenyl)boronic acid is not

extensively available in public literature. The following tables summarize the available

computed data for the target compound and experimental data for structurally related analogs

to provide a predictive overview of its physicochemical and spectroscopic properties.
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Property
(3-Formyl-5-
propoxyphenyl)bor
onic acid

3-
Formylphenylboro
nic acid (Analog)

(3-
Propoxyphenyl)bor
onic acid (Analog)

CAS Number 871125-80-3[1] 87199-16-4[2] 149557-18-6[3]

Molecular Formula C₁₀H₁₃BO₄[4] C₇H₇BO₃[2] C₉H₁₃BO₃[3]

Molecular Weight 208.02 g/mol 149.94 g/mol [2] 180.01 g/mol [3]

Appearance
Predicted: White to

off-white solid
Off-white powder[5] Not specified

Melting Point Not available 109-113 °C[5] Not available

Boiling Point Not available Not available Not available

Solubility

Predicted to be

soluble in polar

organic solvents like

ethyl acetate,

dichloromethane, and

chloroform.[6] Low

solubility in water is

expected, a common

characteristic of

arylboronic acids.[7]

Soluble in most polar

organic solvents.[8]
Not specified

pKa

Predicted to be in the

range of 8-9, typical

for arylboronic acids.

[9]

~8.86 (experimental

for phenylboronic

acid)[9]

Not specified

Stability

Stable under normal

conditions. Sensitive

to hydrolysis,

especially in aqueous

solutions. The pinacol

ester form is generally

more stable for

storage.[6]

Stable under normal

conditions. May form

anhydrides

(boroxines) upon

dehydration.[5]

Stable under normal

conditions.
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Spectroscopy
(3-Formyl-5-
propoxyphenyl)boronic
acid (Predicted/Computed)

3-Formylphenylboronic
acid (Analog -
Experimental)

¹H NMR

Predicted chemical shifts

(ppm) in CDCl₃: Aromatic

protons (δ 7.0-8.0), Aldehyde

proton (δ ~10.0), Propoxy

group protons (δ 4.0, 1.8, 1.0),

Boronic acid protons (broad

singlet, δ 5.0-8.0).

¹H NMR spectra are publicly

available and show

characteristic peaks for the

aromatic, aldehyde, and

boronic acid protons.[10]

¹³C NMR

Predicted chemical shifts

(ppm): Aromatic carbons (δ

110-160), Aldehyde carbon (δ

~190), Propoxy group carbons

(δ ~70, 22, 10). The carbon

attached to boron may not be

observed or may be broad.

Spectra are available and

show expected resonances.

IR (Infrared)

Predicted characteristic peaks

(cm⁻¹): O-H stretch (boronic

acid, broad, ~3300), C-H

stretch (aromatic and aliphatic,

~3100-2800), C=O stretch

(aldehyde, ~1700), C=C

stretch (aromatic, ~1600,

1450), B-O stretch (~1350).

FT-IR spectra show

characteristic peaks for the

functional groups.[2]

Mass Spectrometry

Monoisotopic Mass:

208.09068 Da.[4] Predicted

Collision Cross Section

([M+H]⁺): 142.8 Å².[4]

Exact Mass: 150.0488242 Da.

[2]

¹¹B NMR

A single broad resonance is

expected in the range of δ 28-

30 ppm, characteristic of a

trigonal planar boronic acid.

[11]

δ ~28 ppm.[11]
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Experimental Protocols
General Synthesis of (3-Formyl-5-
propoxyphenyl)boronic acid
A specific, detailed experimental protocol for the synthesis of (3-Formyl-5-
propoxyphenyl)boronic acid is not readily available in the surveyed literature. However, a

general and robust method for the synthesis of substituted phenylboronic acids involves the

reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate

ester, followed by hydrolysis. The aldehyde group requires protection during the formation of

the organometallic intermediate to prevent its reaction.

Reaction Scheme:

Detailed Steps:

Protection of the Aldehyde:

3-Bromo-5-propoxybenzaldehyde is reacted with ethylene glycol in the presence of an

acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The water formed is

removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion,

yielding the corresponding 1,3-dioxolane protected compound.

Formation of the Organometallic Reagent:

Method A (Grignard Reagent): The protected aryl bromide is dissolved in an anhydrous

ether solvent such as tetrahydrofuran (THF). Magnesium turnings are added, and the

reaction is initiated (e.g., with a small crystal of iodine or by gentle heating). The reaction

mixture is stirred until the magnesium is consumed, forming the Grignard reagent.

Method B (Organolithium Reagent): The protected aryl bromide is dissolved in an

anhydrous ether solvent like THF or diethyl ether and cooled to a low temperature

(typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An alkyllithium

reagent, such as n-butyllithium, is added dropwise, and the mixture is stirred to allow for

lithium-halogen exchange.

Borylation:
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The freshly prepared organometallic reagent is cooled to -78 °C. A trialkyl borate, such as

trimethyl borate or triisopropyl borate, is added dropwise. The reaction mixture is allowed

to warm slowly to room temperature and stirred for several hours or overnight.

Hydrolysis and Deprotection:

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

This hydrolyzes the borate ester to the boronic acid and simultaneously removes the

acetal protecting group. The mixture is stirred vigorously for a few hours to ensure

complete deprotection.

Work-up and Purification:

The product is extracted into an organic solvent such as ethyl acetate. The organic layers

are combined, washed with water and brine, and then dried over anhydrous sodium

sulfate. The solvent is removed under reduced pressure. The crude product can be

purified by recrystallization or column chromatography on silica gel to afford pure (3-
Formyl-5-propoxyphenyl)boronic acid.

Visualizations
Synthetic Utility and Potential Reactions
The following diagram illustrates the key chemical transformations and potential applications of

(3-Formyl-5-propoxyphenyl)boronic acid, highlighting its versatility as a synthetic

intermediate.
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Boronic Acid Reactions

Aldehyde Reactions

Potential Applications

(3-Formyl-5-propoxyphenyl)boronic acid

Suzuki-Miyaura Coupling
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Diols
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Wittig Reaction
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Covalent Organic Frameworks (COFs)

Self-assembly

Drug Discovery Scaffolds

Chemical Sensors

Click to download full resolution via product page

Caption: Synthetic pathways and applications of (3-Formyl-5-propoxyphenyl)boronic acid.

This technical guide provides a summary of the currently available information on (3-Formyl-5-
propoxyphenyl)boronic acid. As a promising building block, further research into its

experimental properties and applications is warranted to fully unlock its potential in drug

discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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